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Compound of Interest

Compound Name: 1-Aziridineethanamine

Cat. No.: B1361067 Get Quote

An In-depth Technical Guide to the Structural Analysis of 1-Aziridineethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-Aziridineethanamine (CAS No. 4025-37-0), also known as 2-(aziridin-1-yl)ethanamine, is a

bifunctional organic molecule featuring a primary amine and a strained three-membered

aziridine ring.[1][2] This unique combination of functional groups makes it a valuable

intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][3] The high

reactivity of the aziridine moiety, coupled with the nucleophilicity of the primary amine, offers

diverse possibilities for chemical modification and the construction of complex molecular

architectures.[4] A thorough structural elucidation is paramount for its quality control, reaction

monitoring, and for understanding its chemical behavior. This guide provides a comprehensive

overview of the analytical techniques employed for the structural characterization of 1-
Aziridineethanamine, including detailed experimental protocols and data interpretation.

Physicochemical Properties
A summary of the key physicochemical properties of 1-Aziridineethanamine is presented

below. This data is essential for its handling, storage, and for the design of analytical

procedures.
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Property Value Reference

IUPAC Name 2-(aziridin-1-yl)ethanamine [1]

Synonyms
1-(2-Aminoethyl)aziridine, N-

(2-Aminoethyl)aziridine
[5][6]

CAS Number 4025-37-0 [1][6][7]

Molecular Formula C₄H₁₀N₂ [1][6]

Molecular Weight 86.14 g/mol [1][6][7]

Boiling Point 128.7 °C at 760 mmHg [2][7]

Density 1.006 g/cm³ [2][7]

Flash Point 28.5 °C [2][7]

SMILES C1CN1CCN [1][5]

InChIKey
LSDGFGPIFBOTJI-

UHFFFAOYSA-N
[1][7]

Spectroscopic Analysis
Spectroscopic methods are central to the structural confirmation of 1-Aziridineethanamine.

The following sections detail the expected data from Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.
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Assignment
¹H NMR (Predicted

δ, ppm)

¹³C NMR (Predicted

δ, ppm)
Notes

Aziridine CH₂ (H-1, H-

2)
1.0 - 1.5 20 - 25

Protons and carbons

of the strained ring are

typically shielded.

Methylene CH₂ (H-3) 2.4 - 2.8 45 - 50

Adjacent to the

aziridine nitrogen,

resulting in a

downfield shift.

Methylene CH₂ (H-4) 2.7 - 3.1 40 - 45

Adjacent to the

primary amine

nitrogen.

Amine NH₂ 1.5 - 2.5 (broad) -

Chemical shift is

concentration and

solvent dependent;

exchanges with D₂O.

Sample Preparation: Dissolve approximately 5-10 mg of 1-Aziridineethanamine in 0.6 mL

of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[8]

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-32 scans, spectral width of 10-15 ppm, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.
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Typical parameters: 1024-4096 scans, spectral width of 200-220 ppm, relaxation delay of

2-5 seconds.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Calibrate the spectra using the

TMS signal. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their

characteristic vibrational frequencies.

Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

N-H Stretch (primary amine) 3400 - 3250 Medium (two bands)

C-H Stretch (aliphatic) 3000 - 2850 Medium-Strong

N-H Bend (scissoring) 1650 - 1580 Medium

C-N Stretch (amine) 1250 - 1020 Medium

Aziridine Ring Deformation ~1230 and ~870 Medium-Weak

Note: The presence of two bands in the N-H stretch region is characteristic of a primary amine.

[9]

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

Place a small drop of neat liquid 1-Aziridineethanamine directly onto the crystal.

Sample Preparation (Thin Film):

Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates.

Gently press the plates together to form a thin liquid film.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are

co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software automatically ratios the sample spectrum against

the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
MS provides information on the molecular weight and fragmentation pattern of the molecule,

which aids in its identification and structural confirmation.

m/z Proposed Fragment Notes

86 [C₄H₁₀N₂]⁺• Molecular Ion (M⁺•)

44 [C₂H₆N]⁺

Proposed as [CH₂=NHCH₃]⁺

or [CH₂CH₂NH₂]⁺• fragment.

This is a common fragment for

ethylamines.

45 [C₂H₇N]⁺•
Isotopic peak or protonated

fragment.

46 -
Further fragmentation or

isotopic contribution.

Data based on NIST GC-MS data available on PubChem, which lists the top three peaks at m/z

44, 45, and 46.[1]

Sample Introduction: Introduce the sample via Gas Chromatography (GC-MS) for volatile

compounds or via direct infusion for liquid samples into an Electrospray Ionization (ESI) or
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Electron Ionization (EI) source.

GC-MS: Dilute the sample in a volatile solvent (e.g., methanol or dichloromethane). Inject

a small volume (e.g., 1 µL) into the GC, which separates the compound before it enters

the mass spectrometer.[8]

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce

fragmentation and generate a characteristic fragmentation pattern.

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions

based on their mass-to-charge ratio (m/z).

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

intensity versus m/z.

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the

fragmentation pattern to deduce the structure of different parts of the molecule.

Visualized Workflows and Structures
Diagrams are crucial for representing complex information concisely. The following sections

provide visualizations for the structural features of 1-Aziridineethanamine and a typical

workflow for its analysis.

Key Structural Features
The diagram below illustrates the primary functional groups and the numbering convention for

1-Aziridineethanamine.
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1-Aziridineethanamine (C₄H₁₀N₂)

Key Functional Groups
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Functional groups of 1-Aziridineethanamine.

Experimental Workflow for Structural Elucidation
This workflow outlines the logical steps taken to confirm the structure of a synthesized or

isolated sample of 1-Aziridineethanamine.
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Workflow for the structural analysis of 1-Aziridineethanamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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